1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-
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Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo- is a synthetic compound belonging to the class of 1,8-naphthyridines. This compound is known for its potent antibacterial properties and is often used in the development of antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and ethyl acetoacetate.
Cyclization: The starting materials undergo cyclization to form the naphthyridine ring structure.
Functionalization: The naphthyridine ring is then functionalized to introduce the carboxylic acid, ethyl, hydroxy, and methyl groups at specific positions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various quinolone derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antimicrobial agents.
Medicine: Investigated for its potential therapeutic applications, including treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the A subunit of DNA gyrase, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another 1,8-naphthyridine derivative with similar antibacterial properties.
Oxolinic Acid: A quinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A fluoroquinolone antibiotic with broader antibacterial spectrum
Properties
CAS No. |
27528-06-9 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-ethyl-6-hydroxy-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-3-14-5-8(12(17)18)10(16)7-4-9(15)6(2)13-11(7)14/h4-5,15H,3H2,1-2H3,(H,17,18) |
InChI Key |
RIDZWPQWZTZEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)C)O)C(=O)O |
Origin of Product |
United States |
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